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Compound of Interest

Compound Name:
1-Heptyl-3-methylimidazolium

tetrafluoroborate

CAS No.: 244193-51-9

Cat. No.: B6359853

Get Quote

Executive Summary
Material: 1-Heptyl-3-methylimidazolium tetrafluoroborate ([C7mim][BF4]).[1]

CAS Number: N/A (Custom synthesis often required; CAS for cation parent [C7mim]Br is

343851-32-1).

Mechanism: Physical absorption via free-volume filling.

Key Advantage: [C7mim][BF4] offers a higher molar volume than [C4mim][BF4], increasing

CO₂ loading capacity, while maintaining lower viscosity than [C8mim][BF4], reducing

pumping energy costs.

Critical Constraint: The [BF₄]⁻ anion is hydrolytically unstable at high temperatures in the

presence of water, releasing corrosive HF. Feed gas must be dehydrated (<50 ppm H₂O).
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Toxicity: Recent QSAR studies indicate [C7mim][BF4] exhibits acetylcholinesterase (AChE)

inhibition. Handle as a hazardous chemical.

Hydrolysis Hazard: In the presence of moisture and heat (>60°C),

.

Requirement: All protocols below must be performed under an inert atmosphere

(Nitrogen/Argon) or with strictly dried reagents.

Experimental Protocol: Synthesis & Purification
Since [C7mim][BF4] is not a standard catalog item for many suppliers, it is synthesized via a

two-step metathesis reaction.

Phase A: Quaternization (Synthesis of [C7mim][Br])
Reagents: 1-Methylimidazole (freshly distilled), 1-Bromoheptane (1.1 equivalents), Ethyl

Acetate (wash solvent).

Setup: Charge a 3-neck round-bottom flask with 1-methylimidazole under

flow.

Addition: Add 1-bromoheptane dropwise at 0°C to prevent exotherm runaway.

Reaction: Heat to 70°C for 24 hours with vigorous stirring. The mixture will become a viscous

yellow liquid.

Washing: Cool to room temperature. Wash the crude product 3x with ethyl acetate to remove

unreacted starting materials.

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.

Phase B: Anion Exchange (Metathesis to [BF4])
Reagents: [C7mim][Br], Sodium Tetrafluoroborate (

), Acetone (solvent), Dichloromethane (DCM).
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Dissolution: Dissolve [C7mim][Br] in dry acetone.

Exchange: Add 1.1 equivalents of

. Stir at Room Temperature (RT) for 48 hours.

will precipitate out.

Filtration: Filter off the white

solid.

Extraction: Evaporate acetone. Redissolve the residue in DCM. Wash with small aliquots of

ice-cold deionized water to remove residual salts (Limit water contact time to prevent

hydrolysis).

Silver Nitrate Test: Test the wash water with

. If a precipitate forms, bromide is still present. Repeat washing.[2]

Final Drying: Evaporate DCM. Dry the resulting [C7mim][BF4] at 80°C under high vacuum

(0.01 mbar) for 48 hours to remove all water. Water content must be <100 ppm.

Synthesis Workflow Diagram
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Caption: Two-step synthesis pathway from precursors to high-purity [C7mim][BF4].

Protocol: CO₂ Solubility Measurement (Isochoric
Saturation)
This protocol uses the Pressure Drop Method to determine Henry's Law Constant (

).
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Equipment: High-pressure equilibrium cell (stainless steel), pressure transducer (±0.01 bar),

temperature controller, magnetic stirrer.

Preparation: Load a known mass (

) of [C7mim][BF4] into the cell.

Degassing: Apply vacuum to the cell at 70°C for 4 hours to remove dissolved gases.

Zero Point: Record the cell pressure (

) and temperature (

).

Gas Injection: Inject dry CO₂ from a reservoir into the cell to a target initial pressure (

bar).

Equilibration: Stir at constant temperature (e.g., 298.15 K). Pressure will drop as CO₂

dissolves.

Equilibrium: Wait until pressure stabilizes (

bar/hr). Record equilibrium pressure (

).

Calculation: Calculate moles of CO₂ absorbed (

) using the Peng-Robinson Equation of State (EOS) for the gas phase density.

Data Analysis: Henry's Constant
The solubility is governed by Henry's Law at low to moderate pressures:

Where:

= Fugacity of CO₂.[3]

= Mole fraction of CO₂ in the liquid phase.
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Acceptance Criteria (Validation): Since [C7mim] is an intermediate chain length, your results

must fall between the established values for Hexyl ([C6]) and Octyl ([C8]).

Parameter
[C6mim][BF4]
(Reference)

[C7mim][BF4]

(Target Range)

[C8mim][BF4]
(Reference)

Henry's Constant

(298K)
~3.8 - 4.1 MPa ~3.5 - 3.7 MPa ~3.3 - 3.5 MPa

Viscosity (298K) ~230 cP ~280 - 310 cP ~360 cP

CO₂ Capacity (mol%) Lower Intermediate Higher

Note: Lower Henry's Constant = Higher Solubility.

Process Application: Capture & Release Cycle
The industrial application relies on a Temperature Swing Absorption (TSA) or Pressure Swing

Absorption (PSA) cycle.

Process Logic Diagram
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Caption: Cyclic process for CO2 capture using [C7mim][BF4] via Pressure/Temperature swing.
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Issue Cause Corrective Action

High Viscosity Low Temperature or Impurities

Operate absorber at 313K

instead of 298K. Ensure halide

(Br⁻) content is <100 ppm

(halides drastically increase

viscosity).

Corrosion Hydrolysis of
Ensure water content is strictly

<50 ppm. Switch to stainless

steel 316L or Hastelloy.

Low Capacity Incomplete Regeneration
Increase Stripper temperature

or decrease Flash pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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